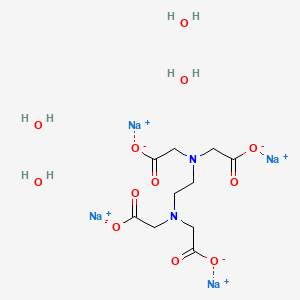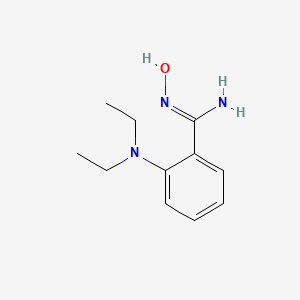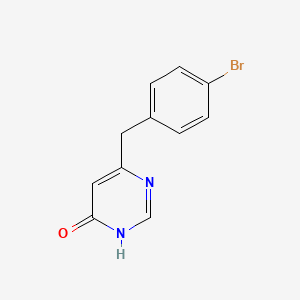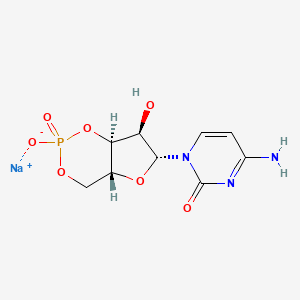
cCMP sodium salt
Descripción general
Descripción
Cytidine 2',3'-cyclic monophosphate sodium salt, commonly referred to as cCMP sodium salt, is a cyclic phosphate ester of cytidine. It is structurally similar to naturally occurring cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)
Mecanismo De Acción
Cytidine 3’,5’-cyclic monophosphate sodium salt, also known as cCMP sodium salt, is a compound that has been identified in multiple biological systems
Target of Action
It has been suggested that this compound and the related cump function as nucleotide second messengers synthesized by specific bacterial pyrimidine cyclases .
Biochemical Pathways
It is known that this compound is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The downstream effects of this process are still being researched.
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability.
Result of Action
It is believed to play a role in bacterial immunity against phages .
Action Environment
For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Análisis Bioquímico
Biochemical Properties
cCMP sodium salt is involved in several biochemical reactions, primarily acting as a second messenger. It interacts with specific enzymes, proteins, and other biomolecules to mediate its effects. One of the key enzymes that this compound interacts with is phosphodiesterase, which hydrolyzes cyclic nucleotides. Additionally, this compound has been shown to interact with pyrimidine cyclases, which are responsible for its synthesis in certain bacterial systems . These interactions are crucial for the regulation of various cellular processes, including signal transduction and immune responses.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In bacterial systems, this compound plays a role in immunity against phages by acting as a second messenger . In eukaryotic cells, it is believed to modulate signaling pathways that are involved in cell growth, differentiation, and apoptosis. The impact of this compound on gene expression is mediated through its interaction with specific transcription factors and regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It exerts its effects by binding to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling pathways. For example, this compound can bind to and activate certain protein kinases, which then phosphorylate target proteins to elicit cellular responses. Additionally, this compound can inhibit phosphodiesterase activity, leading to an increase in the levels of other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes in cyclic nucleotide levels can result in alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but it can be hydrolyzed by phosphodiesterases over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its role as a second messenger. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to more pronounced changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and induction of apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. It is synthesized by pyrimidine cyclases and can be hydrolyzed by phosphodiesterases . The interaction of this compound with these enzymes is crucial for maintaining the balance of cyclic nucleotides within the cell. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in nucleotide synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. Binding proteins can also sequester this compound, regulating its availability and activity within the cell . The distribution of this compound is essential for its function as a second messenger, as it needs to be present in specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles depending on the cellular context . Its activity and function can be influenced by its localization, as different cellular compartments have distinct sets of enzymes and proteins that interact with this compound. For example, in the nucleus, this compound may interact with transcription factors to regulate gene expression, while in the cytoplasm, it may modulate signaling pathways involved in cell growth and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cCMP sodium salt can be synthesized through the enzymatic hydrolysis of cytidine 5'-triphosphate (CTP) by the enzyme cytidylyl cyclase. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the efficient conversion of CTP to cCMP.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fermentation processes to produce cytidine, followed by chemical synthesis to convert cytidine into this compound. The process requires careful control of reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: cCMP sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its conversion into other compounds and for studying its properties.
Common Reagents and Conditions: Hydrolysis of this compound can be achieved using aqueous acid or base solutions. Oxidation and reduction reactions typically involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed: The hydrolysis of this compound results in the formation of cytidine and inorganic phosphate. Oxidation and reduction reactions can yield various derivatives of cytidine, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying intracellular signaling pathways. In medicine, it has shown promise as a therapeutic agent for certain diseases. In industry, it is used in the development of new materials and technologies.
Comparación Con Compuestos Similares
cCMP sodium salt is structurally similar to other cyclic nucleotides such as cAMP and cGMP. it has unique properties that distinguish it from these compounds. For example, this compound has a different affinity for certain receptors and enzymes, leading to distinct biological effects. Other similar compounds include cyclic uridine monophosphate (cUMP) and cyclic inosine monophosphate (cIMP).
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and mechanisms of action make it a valuable tool for studying intracellular signaling pathways and developing new therapeutic agents
Propiedades
IUPAC Name |
sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHVNCNTLFRHJ-IAIGYFSYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3616-08-8 (Parent) | |
| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
327.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-33-6 | |
| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)
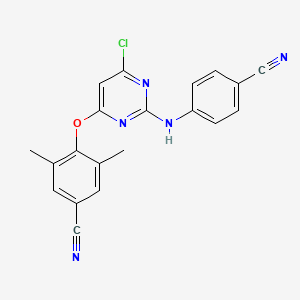
![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)
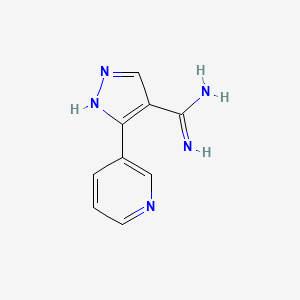
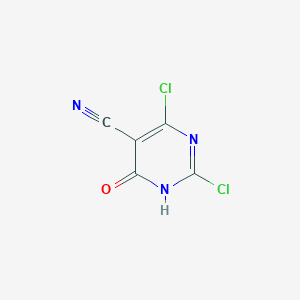



![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)
